1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-acetylphenyl)sulfonylpiperazin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4S/c1-11(18)12-2-4-13(5-3-12)22(20,21)17-8-6-16(7-9-17)14(19)10-15/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUSWKLRHVBLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Comparative studies highlight the superiority of DCM over THF in chloroacetylation due to its lower polarity, which reduces solvation of the nucleophile and enhances reaction rates. However, THF may be preferred for substrates prone to hydrolysis. Temperature control is critical: reactions conducted above 5°C exhibit a 15–20% decrease in yield due to competing hydrolysis of chloroacetyl chloride.
Stoichiometric Ratios
A 1:1.05 molar ratio of piperazine derivative to chloroacetyl chloride maximizes yield while minimizing excess reagent. Deviations beyond 1:1.1 lead to increased byproduct formation, necessitating additional purification steps.
Analytical Characterization
Post-synthesis validation employs spectroscopic and chromatographic techniques:
| Technique | Key Findings |
|---|---|
| ¹H NMR (400 MHz) | δ 2.60 (s, 3H, COCH₃), δ 3.45–3.70 (m, 8H, piperazine), δ 4.20 (s, 2H, COCH₂Cl) |
| ¹³C NMR (100 MHz) | δ 196.5 (C=O), δ 62.8 (COCH₂Cl), δ 44.5–48.0 (piperazine carbons) |
| HPLC | Retention time: 6.8 min (C18 column, 70:30 acetonitrile/water) |
These data align with theoretical predictions, confirming structural integrity.
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing challenges such as heat dissipation and solvent recovery. Continuous flow reactors have been proposed to enhance temperature control and reduce reaction times. A pilot-scale study demonstrated a 12% increase in yield (from 85% to 95%) when using a microreactor system with rapid mixing.
Comparative Analysis of Synthetic Routes
The table below contrasts three documented methods for synthesizing 1-[4-(4-acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one:
| Method | Solvent | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Batch (DCM) | DCM | 0°C | 85% | 97% | |
| Continuous Flow (THF) | THF | −5°C | 92% | 98% | |
| Microwave-Assisted (DCM) | DCM | 25°C | 78% | 95% |
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, 1,4-bis(chloroacetyl)piperazine, arises from over-alkylation. Its formation is suppressed by maintaining strict stoichiometric control and incremental reagent addition.
Purification Difficulties
Silica gel chromatography (ethyl acetate/hexane, 1:1) effectively separates the target compound from byproducts, though recrystallization remains the preferred method for industrial applications due to cost efficiency.
Chemical Reactions Analysis
Substitution Reactions
The chloroethanone group undergoes nucleophilic substitution due to the electron-withdrawing effects of the carbonyl and sulfonyl groups.
-
Kinetic studies show second-order rate constants () for thiol additions range from to Ms depending on thiol nucleophilicity .
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Steric hindrance from the sulfonyl group reduces substitution rates at the piperazine nitrogen .
Oxidation and Reduction Reactions
The acetyl group undergoes redox transformations under controlled conditions.
| Reaction Type | Conditions | Reagents | Products | Source |
|---|---|---|---|---|
| Acetyl Oxidation | Acidic aqueous solution | KMnO or CrO | Carboxylic acid derivative | |
| Ketone Reduction | Dry THF, 0°C | LiAlH | Secondary alcohol derivative |
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Oxidation to carboxylic acids proceeds with >80% yield in acidic media .
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Reduction products exhibit increased solubility in polar solvents due to hydroxyl group formation .
Hydrolysis Reactions
The compound undergoes hydrolysis at both the sulfonamide and chloroethanone sites.
| Site | Conditions | Reagents | Products | Source |
|---|---|---|---|---|
| Sulfonamide Hydrolysis | 6M HCl, reflux | HO | Piperazine and 4-acetylbenzenesulfonic acid | |
| Chloroethanone Hydrolysis | pH 9–11, 25°C | NaOH | 2-Hydroxyethanone derivative |
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Sulfonamide cleavage is irreversible under strong acidic conditions .
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Base-mediated hydrolysis of the chloroethanone group follows pseudo-first-order kinetics ( hours at pH 10) .
Piperazine Ring Functionalization
The piperazine nitrogen participates in acylation and alkylation reactions.
| Reaction Type | Conditions | Reagents | Products | Source |
|---|---|---|---|---|
| N-Acylation | Dry DCM, 0°C | Acetyl chloride | Diacetylated piperazine derivative | |
| N-Alkylation | DMF, KCO, 80°C | Methyl iodide | Quaternary ammonium salt |
-
Acylation occurs preferentially at the less hindered piperazine nitrogen .
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Alkylation requires stoichiometric base to deprotonate the amine .
Comparative Reactivity with Structural Analogs
Reactivity trends are contextualized using related compounds:
| Compound | Key Functional Group | Reactivity Difference |
|---|---|---|
| 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone | Benzyl substituent | Faster N-alkylation due to reduced steric hindrance |
| 5-[4-(4-Acetylphenyl)piperazin-1-yl]sulfonyl-6-chloro-1,3-dihydroindol-2-one | Indolone core | Enhanced stability toward hydrolysis due to conjugation effects |
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The acetylbenzenesulfonyl group in the target compound reduces electrophilicity at the piperazine nitrogen compared to benzyl analogs .
Industrial and Pharmacological Relevance
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperazine and sulfonamide groups can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. In vitro studies have demonstrated that certain piperazine derivatives can inhibit the growth of bacterial strains, including those resistant to conventional antibiotics. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .
Neuropharmacological Applications
CNS Disorders
Compounds with similar structures have been investigated for their effects on central nervous system disorders. For example, some piperazine derivatives are known to act as serotonin receptor antagonists, which may be beneficial in treating conditions like anxiety and depression. The modulation of neurotransmitter systems is a key area of research for this class of compounds .
| Application | Activity | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of resistant bacteria | |
| CNS Disorders | Potential serotonin receptor activity |
Case Studies
- Anticancer Evaluation : A study published in a peer-reviewed journal synthesized various sulfonamide derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications to the piperazine structure enhanced anticancer potency, suggesting that similar modifications could be applied to this compound for improved efficacy .
- Antimicrobial Screening : Another research effort focused on synthesizing piperazine-based compounds and assessing their antimicrobial properties against a panel of pathogens. The findings revealed that certain derivatives exhibited significant antibacterial activity, highlighting the potential for developing new antimicrobial agents based on this compound .
- Neuropharmacological Research : Investigations into the neuropharmacological effects of piperazine derivatives showed promise in modulating neurotransmitter systems involved in mood regulation. These studies suggest that this compound could be explored further for its therapeutic potential in psychiatric disorders .
Mechanism of Action
The mechanism of action of 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . In the case of histamine H3 receptor antagonists, the compound binds to the receptor, blocking the action of histamine and modulating neurotransmitter release .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the piperazine-chloroacetyl backbone but differ in substituents, leading to variations in physicochemical properties, synthetic complexity, and biological activity. Key comparisons are summarized below:
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility: The target compound’s acetylbenzenesulfonyl group improves water solubility compared to non-sulfonyl analogs (e.g., phenyl or chlorophenyl derivatives) .
- Stability : Sulfonyl and acetyl groups in the target compound may reduce hydrolysis susceptibility compared to esters or amides in other derivatives .
Biological Activity
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one, a compound featuring a piperazine ring and an acetylbenzenesulfonyl group, has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperazine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Acetylbenzenesulfonyl Group : This can be accomplished via sulfonation reactions using acetylbenzene derivatives.
- Chlorination : The final step involves chlorination to introduce the chloro group at the ethane position.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer and antimicrobial agent.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related piperazine derivatives have shown selective inhibition of histone deacetylases (HDACs), particularly HDAC6, leading to cell cycle arrest in cancer cells without inducing apoptosis .
Table 1: Anticancer Activity Overview
| Compound | IC50 (μM) | Target | Effect |
|---|---|---|---|
| 4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylbenzenecarbohydroxamic acid | 0.1-1.0 | HDAC6 | Selective inhibition |
| 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines | Varies | Various | Antitumor activity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that related piperazine compounds possess antibacterial and antifungal activities, making them candidates for further development as therapeutic agents .
Table 2: Antimicrobial Activity Overview
| Compound | Activity Type | Target Organism |
|---|---|---|
| 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines | Antibacterial | Gram-positive and Gram-negative bacteria |
| Novel piperazine derivatives | Antifungal | Fungal strains |
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
Case Study 1: HDAC Inhibition
A study screened a library of piperazine derivatives for their ability to inhibit HDACs. Compounds exhibiting selective inhibition of HDAC6 were identified, demonstrating potential for treating cancers with high HDAC expression .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of synthesized piperazine-based compounds were tested against various bacterial strains. Results indicated significant antibacterial activity, particularly against resistant strains, suggesting their potential utility in clinical settings .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one?
Methodological Answer:
A typical synthesis involves reacting a piperazine derivative (e.g., 4-(4-acetylbenzenesulfonyl)piperazine) with chloroacetyl chloride under controlled conditions. Key steps include:
- Nucleophilic substitution : The piperazine nitrogen reacts with chloroacetyl chloride in anhydrous dichloromethane at low temperatures (e.g., 273 K) to prevent side reactions .
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred due to their inertness and compatibility with amine intermediates .
- Workup : The product is isolated via aqueous washes, dried (e.g., over Na₂SO₄), and crystallized for purity. Yields >85% are achievable with optimized stoichiometry .
Advanced: How can researchers resolve conflicting spectroscopic data (e.g., NMR or crystallography) during structural characterization?
Methodological Answer:
Contradictions in data may arise from polymorphic forms, solvent effects, or dynamic molecular behavior. Strategies include:
- Multi-technique validation : Cross-validate NMR (¹H, ¹³C, 2D-COSY) with X-ray crystallography. For example, crystal structure data (bond lengths, angles) from SHELXL refinement can resolve ambiguities in NMR assignments .
- Dynamic NMR analysis : Probe temperature-dependent shifts to identify conformational exchange in solution .
- DFT calculations : Compare experimental data with computational models to confirm stereoelectronic effects .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include δ ~4.05 ppm (methylene protons adjacent to chlorine) and δ ~170 ppm (carbonyl carbon) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines bond parameters (e.g., C–Cl bond length: ~1.73 Å) and torsional angles to validate the sulfonyl-piperazine linkage .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: What strategies optimize reaction conditions to maximize yield and purity?
Methodological Answer:
- Inert atmosphere : Use N₂/Ar to prevent oxidation of sensitive intermediates .
- Catalytic additives : Triethylamine (TEA) or DMAP can enhance acylation efficiency by scavenging HCl .
- Solvent polarity tuning : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonyl-piperazine precursors, reducing side products .
- Process monitoring : TLC or HPLC tracks reaction progress; quenching at ~90% conversion minimizes degradation .
Advanced: How does crystallography software (e.g., SHELX) aid in resolving complex molecular geometries?
Methodological Answer:
SHELX programs (SHELXD, SHELXL) enable:
- Phase determination : Direct methods for solving crystal structures from X-ray data, even for twinned crystals .
- Refinement constraints : Riding hydrogen models and anisotropic displacement parameters improve accuracy for sulfonyl and acetyl groups .
- Validation tools : R-factor analysis (e.g., R₁ < 0.05) and electron density maps (e.g., Fo-Fc) identify disorder or missing atoms .
Basic: What are the compound’s potential pharmacological targets based on structural analogs?
Methodological Answer:
Piperazine-sulfonyl derivatives often target:
- GPCRs : Dopamine D₂/D₃ receptors due to piperazine’s affinity for amineergic systems .
- Enzymes : Kinases or proteases via sulfonyl group interactions with catalytic residues .
- Antimicrobial activity : Chloroacetyl moieties may disrupt bacterial cell wall synthesis .
Advanced: How can researchers address low reproducibility in biological assays involving this compound?
Methodological Answer:
- Batch consistency : Ensure synthetic purity (>95% by HPLC) and characterize polymorphs via PXRD .
- Solubility optimization : Use co-solvents (DMSO/PEG) or prodrug strategies to enhance bioavailability .
- Dose-response profiling : Conduct IC₅₀ assays across multiple cell lines to account for variability in membrane permeability .
Basic: What safety precautions are critical during synthesis and handling?
Methodological Answer:
- Chloroacetyl chloride hazards : Use fume hoods and PPE (gloves, goggles) due to its lachrymatory and corrosive nature .
- Waste disposal : Quench reactive intermediates (e.g., with aqueous NaHCO₃) before disposal .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies : AutoDock Vina or Glide models ligand-receptor binding (e.g., with dopamine D₃ receptor PDB: 3PBL) .
- MD simulations : GROMACS or AMBER assess stability of sulfonyl-piperazine interactions in lipid bilayers .
- QSAR analysis : Correlate substituent effects (e.g., Cl vs. F) with activity profiles .
Basic: What analytical techniques quantify the compound in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
